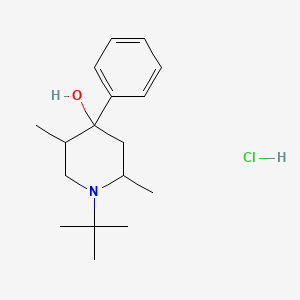
N-(1,2,3,4-tetrahydro-1-naphthalenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3,4-tetrahydro-1-naphthalenyl)pentanamide, commonly known as THPVP, is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has gained popularity in recent years due to its stimulating effects. THPVP is chemically similar to other synthetic cathinones, such as alpha-PVP and alpha-PHP, which are known to have potent stimulant properties.
Mécanisme D'action
THPVP acts by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulation of the central nervous system. THPVP also acts as a monoamine oxidase inhibitor, which further enhances its stimulant effects.
Biochemical and Physiological Effects
THPVP has been found to have several biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. THPVP also causes vasoconstriction, which can lead to reduced blood flow to vital organs such as the heart and brain. Prolonged use of THPVP can lead to the development of tolerance, dependence, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
THPVP has several advantages and limitations for use in laboratory experiments. Its stimulant properties make it useful in studying the effects of psychoactive substances on the brain. However, its potential for abuse and addiction makes it difficult to use in long-term studies. THPVP is also a relatively new substance, and its long-term effects on the body are not yet fully understood.
Orientations Futures
There are several future directions for research on THPVP. One area of interest is the development of new synthetic cathinones with improved therapeutic potential. Another area of interest is the development of new analytical methods for detecting THPVP and other synthetic cathinones in biological samples. Additionally, research is needed to better understand the long-term effects of THPVP on the body and brain.
Méthodes De Synthèse
THPVP can be synthesized using various methods, including the Friedel-Crafts acylation reaction and the reductive amination reaction. The Friedel-Crafts acylation reaction involves the reaction between naphthalene and pentanoyl chloride in the presence of aluminum chloride as a catalyst. The reductive amination reaction involves the reaction between naphthalene and pentanone in the presence of a reducing agent, such as sodium borohydride.
Applications De Recherche Scientifique
THPVP has been the subject of scientific research due to its potential as a psychoactive substance. Studies have shown that THPVP has stimulant properties that are similar to other synthetic cathinones. It has been found to increase dopamine and norepinephrine levels in the brain, which are associated with increased energy, alertness, and euphoria.
Propriétés
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-3-11-15(17)16-14-10-6-8-12-7-4-5-9-13(12)14/h4-5,7,9,14H,2-3,6,8,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMNDUOLHYQTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5226488.png)


![N-cyclohexyl-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5226500.png)
![[3-benzyl-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5226502.png)
![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![ethyl 4-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]acetyl}-4-piperidinecarboxylate](/img/structure/B5226511.png)

![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)



![1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine](/img/structure/B5226566.png)
![3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5226571.png)
